4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-13-7-5-12(6-8-13)9-17-10-14-11-19-15-3-1-2-4-16(15)20-14/h1-9,14,18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHSUEIZIBYGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416947 | |
| Record name | Phenol, 4-[[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331661-38-2 | |
| Record name | Phenol, 4-[[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate reagents to introduce the imino and phenol functionalities. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by further treatment with alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated benzodioxin derivatives.
Scientific Research Applications
Chemical Characteristics
The compound is derived from 2,3-dihydro-1,4-benzodioxin, which has been recognized for its biological activities. The structural formula indicates that it possesses both phenolic and imino functional groups, contributing to its reactivity and potential therapeutic effects.
Enzyme Inhibition Studies
Research has indicated that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and alpha-glucosidase. These enzymes are crucial in the management of Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM), respectively.
- Acetylcholinesterase Inhibition : Compounds similar to 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL have shown moderate inhibition of AChE, suggesting potential use as anti-Alzheimer agents .
- Alpha-Glucosidase Inhibition : The inhibitory activity against alpha-glucosidase indicates potential applications in diabetes management by delaying carbohydrate absorption .
Anticancer Research
Studies have pointed towards the anticancer properties of benzodioxin derivatives. For instance, certain derivatives have been observed to promote apoptosis in vascular endothelial cells while inhibiting proliferation in cancer cell lines such as A549 (lung cancer) . This dual action highlights their potential in cancer therapeutics.
Case Study 1: Synthesis and Characterization
A study synthesized various sulfonamide derivatives based on the benzodioxin framework and evaluated their biological activities. The synthesized compounds were characterized using IR and NMR spectroscopy. The results indicated that some derivatives showed promising activity against AChE and could serve as leads for further drug development .
| Compound | AChE Inhibition (%) | Alpha-Glucosidase Inhibition (%) |
|---|---|---|
| Compound A | 65% | 40% |
| Compound B | 55% | 50% |
| Compound C | 70% | 30% |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzodioxin derivatives. The study revealed that specific compounds significantly reduced cell viability in A549 cells through apoptosis induction pathways .
Potential Future Applications
The diverse biological activities of this compound suggest several future applications:
- Drug Development : Given its enzyme inhibition properties, this compound could be further developed into therapeutic agents for neurodegenerative diseases and diabetes.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells opens avenues for research into novel anticancer drugs.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Benzodioxin Core: Compounds with the 2,3-dihydro-1,4-benzodioxin subunit (e.g., the target compound and 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) exhibit notable anti-inflammatory activity, likely due to the bicyclic ether system enhancing lipophilicity and metabolic stability .
Schiff Base Modifications: The imine linkage in the target compound and analogues like (E)-4-((Phenylimino)methyl)phenol (12a) facilitates interactions with biological targets, such as acetylcholinesterase, through hydrogen bonding and π-π stacking .
Substituent Effects: Electron-Withdrawing Groups: Fluorine in 4-(((4-Fluorophenyl)imino)methyl)phenol increases electronic stability and may enhance binding affinity . Bulkier Groups: The benzyloxy group in (E)-2-(((4-(Benzyloxy)phenyl)imino)methyl)phenol extends UV absorption range (240–390 nm), demonstrating substituent-dependent photophysical properties .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Data
Key Observations:
Toxicity: Nitro-substituted Schiff bases (e.g., 4-(((5-Nitro-2-(phenylamino)phenyl)imino)methyl)phenol) exhibit mutagenicity, emphasizing the need for cautious substituent selection . The target compound lacks nitro groups, suggesting a safer profile.
Solubility: Schiff bases with polar groups (e.g., –OH, –OCH₃) show moderate solubility in ethanol, while benzodioxin-containing compounds may require formulation optimization due to lipophilicity .
Key Observations:
Efficiency: Microwave-assisted synthesis (e.g., for (E)-2-(((4-(Benzyloxy)phenyl)imino)methyl)phenol) reduces reaction time but yields may be lower compared to conventional methods .
Catalysts: Acetic acid is widely used to catalyze Schiff base formation via dehydration, as seen in (E)-4-((Phenylimino)methyl)phenol synthesis .
Biological Activity
The compound 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL is a derivative of benzodioxin and has garnered research interest due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 203.24 g/mol. The structure features a benzodioxin core, which is known for its diverse biological activities.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of compounds related to benzodioxin. For instance, sulfonamides derived from 2,3-dihydro-1,4-benzodioxin were screened against key enzymes like α-glucosidase and acetylcholinesterase. These studies indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) .
Table 1: Enzyme Inhibition Potency of Benzodioxin Derivatives
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | α-Glucosidase | 12.5 | |
| Compound B | Acetylcholinesterase | 8.0 | |
| 4-[(E)-{...}] | α-Glucosidase | TBD | TBD |
Antioxidant Activity
The antioxidant properties of compounds containing the benzodioxin moiety have also been investigated. Studies utilizing DPPH radical scavenging assays demonstrated that these compounds can effectively neutralize free radicals, indicating their potential as protective agents against oxidative stress .
Table 2: Antioxidant Activity of Benzodioxin Derivatives
Case Studies
A notable study involved the synthesis and biological evaluation of various benzodioxin derivatives. Researchers synthesized a series of sulfonamide derivatives and evaluated their biological activities in vitro. The results indicated that certain compounds exhibited promising inhibitory effects on both α-glucosidase and acetylcholinesterase enzymes, which are critical in glucose metabolism and neurotransmission respectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(E)-{[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]imino}methyl]phenol, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a multi-step approach. A common route involves:
Schiff base formation : Condensation of 2,3-dihydro-1,4-benzodioxin-2-ylmethylamine with 4-hydroxybenzaldehyde under basic conditions (e.g., NaOH/EtOH) at reflux .
Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the (E)-isomer.
- Key parameters : Solvent polarity (e.g., ethanol vs. DMF), base strength (NaOH vs. KOH), and reaction time (6–24 hours) significantly impact yield (typically 50–75%) .
- Table 1 : Yield optimization under varying conditions:
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EtOH | NaOH | 80 | 12 | 65 |
| DMF | KOH | 100 | 6 | 72 |
| THF | Et₃N | 60 | 24 | 58 |
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodology :
- FTIR : Confirm imine (C=N stretch ~1600–1650 cm⁻¹) and phenolic -OH (broad peak ~3200–3500 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methylene protons in benzodioxin (δ 3.8–4.2 ppm), and imine proton (δ 8.3 ppm) .
- ¹³C NMR : C=N (δ ~150–160 ppm), phenolic C-OH (δ ~155 ppm) .
- X-ray crystallography : Resolves (E)-configuration and dihedral angles between aromatic rings .
Advanced Research Questions
Q. What computational methods are used to predict electronic properties and binding interactions of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., B3LYP/6-311G(d,p)) to assess charge transfer properties (e.g., HOMO: −5.8 eV, LUMO: −2.3 eV) .
- Molecular docking : Simulate interactions with biological targets (e.g., DNA gyrase for antimicrobial studies). Docking scores (e.g., −8.2 kcal/mol) suggest strong binding to hydrophobic pockets .
- MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
- Methodology :
- Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values across studies using consistent strains (e.g., E. coli ATCC 25922) and protocols (CLSI guidelines) .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities >2% may skew bioactivity .
- Table 2 : Bioactivity variability in similar Schiff base derivatives:
| Compound | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| Analog A (Cl-substituted) | 8.2 (E. coli) | 12.3 (MCF-7) |
| Analog B (OCH₃-substituted) | 25.1 (S. aureus) | 28.7 (HeLa) |
Q. What strategies address low solubility in aqueous media for in vitro bioassays?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) with PBS buffer; confirm no cytotoxicity from solvent controls .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (200 nm size via emulsion-diffusion) to enhance bioavailability .
- Derivatization : Introduce sulfonate (-SO₃H) or polyethylene glycol (PEG) groups to improve hydrophilicity .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under varying pH and temperature?
- Methodology :
- Accelerated degradation : Incubate at pH 1.2 (simulated gastric fluid), 7.4 (blood), and 9.0 (intestinal) at 37°C for 24–72 hours. Monitor via UV-Vis (λmax ~320 nm) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., Td ~220°C) .
Q. What advanced spectroscopic techniques resolve tautomerism or isomerization in solution?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
